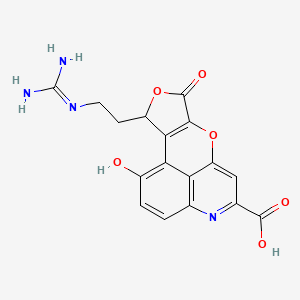
Distomadine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Distomadine B, also known as this compound, is a useful research compound. Its molecular formula is C17H14N4O6 and its molecular weight is 370.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Distomadine B has demonstrated significant antimicrobial properties against various pathogenic bacteria. Notably, it exhibits activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent . The mechanism of action is still under investigation, but its structural uniqueness suggests potential interactions with bacterial cell membranes or metabolic pathways.
Inhibition of Hypoxia-Inducible Factors
Research indicates that this compound acts as a potential inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PHD2). This enzyme plays a crucial role in oxygen sensing and regulation of cellular responses to hypoxia. In molecular docking studies, this compound showed promising binding affinities, suggesting its potential use in treating diseases associated with HIF-PHD2 dysregulation, such as cancer and anemia . The compound's docking score was reported at −8.690 kcal/mol, indicating strong binding capabilities compared to control drugs .
Chemical Synthesis
Synthetic Pathways
The total synthesis of this compound has been achieved through a multi-step synthetic route, highlighting its complex structure and the challenges involved in its preparation. This synthesis not only aids in understanding the compound's chemistry but also facilitates the production of analogs that may enhance its biological activities .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C17H14N4O6 |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
11-[2-(diaminomethylideneamino)ethyl]-8-hydroxy-13-oxo-12,15-dioxa-4-azatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,8,10(14)-hexaene-3-carboxylic acid |
InChI |
InChI=1S/C17H14N4O6/c18-17(19)20-4-3-9-13-12-8(22)2-1-6-11(12)10(5-7(21-6)15(23)24)26-14(13)16(25)27-9/h1-2,5,9,22H,3-4H2,(H,23,24)(H4,18,19,20) |
Clave InChI |
KPSXNCWDIVGTAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C3=C(C(=O)OC3CCN=C(N)N)OC4=CC(=NC1=C42)C(=O)O)O |
Sinónimos |
distomadine A distomadine B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















